molecular formula C5H6F3N3O2S B2812478 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide CAS No. 101457-07-2

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2812478
CAS No.: 101457-07-2
M. Wt: 229.18
InChI Key: PNFNZHBLXSLIEG-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a sulfonamide group at the 4-position. The presence of the trifluoromethyl group imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide can be compared with other trifluoromethyl-substituted pyrazoles, such as:

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, noted for its diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a sulfonamide moiety significantly influences its biological interactions, making it a subject of interest in various fields, including medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound's molecular formula is C5H4F3N3O2SC_5H_4F_3N_3O_2S. Its unique structure includes:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Sulfonamide functional group : Imparts potential for enzyme inhibition.

Antiviral Activity

This compound has been evaluated as an antiviral agent. A related compound demonstrated efficacy as a non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase (RdRp) complex, achieving an effective concentration (EC50) of 250 nM. This highlights the potential for similar compounds to inhibit viral replication through structural modifications that enhance interaction with viral targets .

Antifungal Activity

Research indicates that this compound exhibits antifungal properties. In vitro studies have shown that derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide demonstrate moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL . This suggests its application in agricultural settings to combat fungal diseases.

Anticancer Activity

The pyrazole scaffold is recognized for its anticancer properties. Recent studies indicate that compounds derived from this scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds have shown to induce apoptosis and enhance caspase-3 activity, confirming their potential as anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form strong hydrogen bonds with enzyme active sites, modulating their activity.
  • Microtubule Destabilization : Some derivatives have been shown to disrupt microtubule assembly, which is crucial for cancer cell division .

Case Studies and Research Findings

StudyFindings
Antiviral Study Compound inhibited measles virus replication with an EC50 of 250 nM, showcasing its potential as a viral inhibitor .
Antifungal Evaluation Demonstrated over 50% inhibition against Gibberella zeae at 100 µg/mL, indicating effectiveness in agricultural applications .
Anticancer Research Induced apoptosis in breast cancer cells with enhanced caspase-3 activity, highlighting its role in cancer therapy .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O2S/c1-11-2-3(14(9,12)13)4(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFNZHBLXSLIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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